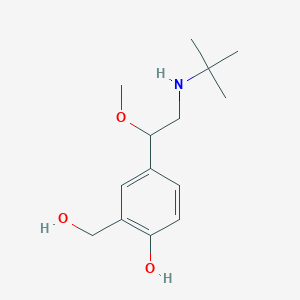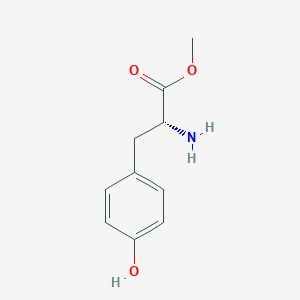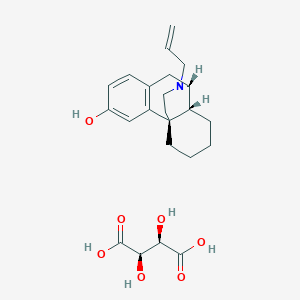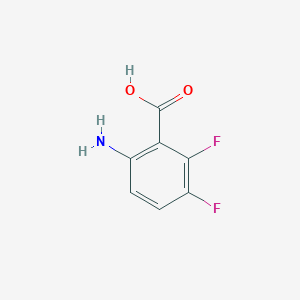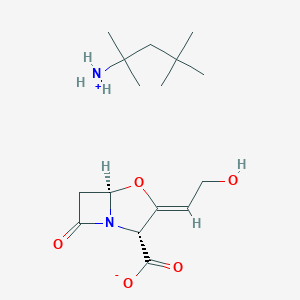
Anhydrodihydroartemisnin
Descripción general
Descripción
Anhydrodihydroartemisnin is a chemical compound with the molecular formula C15H22O4 and a molecular weight of 266.33300 . It is also known by the name 9,10-Anhydro-10-deoxoartemisinin .
Synthesis Analysis
Anhydrodihydroartemisnin can be synthesized under a protonic acid condition . The process involves dissolving dihydroartemisinin in dichloromethane, followed by the addition of trifluoroacetic acid (TFA) and 2,6-dichloro-9H-purine .Molecular Structure Analysis
The molecular structure of Anhydrodihydroartemisnin is characterized by 1H NMR, 13C NMR, IR, HRMS, and single crystal X-ray diffraction . Further structural analyses are conducted by Density Functional Theory (DFT) Calculation .Aplicaciones Científicas De Investigación
Anti-Breast-Cancer Activities
Anhydrodihydroartemisnin has been studied for its potential anti-breast-cancer activities. A pair of C 9- C 10- trans - C 10-artemisinin-purine hybrids were synthesized and evaluated in human breast cancer cell lines T47D and MDA-MB-436. The anticancer activities of these compounds were found to be equivalent to the positive control (mercaptopurine) towards the ER + cell line T47D .
Antitumor Activity
Anhydrodihydroartemisnin and its derivatives have shown promising antitumor activity. For instance, an ursodeoxycholic fragment was introduced in the C -10 of dihydroartemisinin (DHA) to generate a compound showing good antitumor activity in vivo towards A549 lung cancer cell xenograft model and Lewis’s lung cancer cell transplantation model .
Malaria Treatment
Arteether, an ethyl ether derivative of dihydroartemisinin, is derived from artemisinin, which is a unique sesquiterpene lactone isolated from the plant Artemisia annua. Arteether is useful for the treatment of uncomplicated/severe complicated/cerebral and multi-drug resistant malaria .
Synthesis of Arteethers
Anhydrodihydroartemisnin can be used in the synthesis of arteethers. The process involves dissolving dihydroartemisinin in dry ethanol, adding a solid acid catalyst with trialkylorthoformate in the reaction mixture, stirring the reaction mixture at room temperature, and then extracting the reaction product with a non-polar organic solvent .
Antiviral Effects
Artemisinin and its derivatives, including Anhydrodihydroartemisnin, exhibit a wide range of biological activities, such as antiviral effects .
Antibacterial Effects
Anhydrodihydroartemisnin also exhibits antibacterial effects, making it a potential candidate for the development of new antibacterial drugs .
Safety and Hazards
Mecanismo De Acción
Target of Action
Anhydrodihydroartemisnin, like other artemisinin compounds, primarily targets the malaria-causing parasite Plasmodium falciparum . The compound selectively binds to malaria-infected erythrocytes . The exact molecular target within the parasite is still under investigation .
Mode of Action
The mode of action of Anhydrodihydroartemisnin is believed to involve the cleavage of endoperoxide bridges by iron, producing free radicals . These radicals damage biological macromolecules, causing oxidative stress in the cells of the parasite . This oxidative stress leads to the death of the parasite .
Biochemical Pathways
It is known that the compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related bax, fasl and caspase-3, multi-drug resistance genes, cytokines such as cd4+ and cd8+, inflammation-related nf-κb and cox2, telomerase, and oxidative stress molecules .
Pharmacokinetics
It is known that artemisinin compounds, including anhydrodihydroartemisnin, are characterized by a short half-life . They are converted primarily, but to different extents, to the bioactive metabolite artenimol after either parenteral or gastrointestinal administration . The rate of conversion and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound .
Result of Action
The primary result of Anhydrodihydroartemisnin’s action is the death of the malaria-causing parasite Plasmodium falciparum . Additionally, it has been reported to have anti-cancer properties, inhibiting the growth of certain cancer cell lines .
Action Environment
The action of Anhydrodihydroartemisnin can be influenced by environmental factors such as temperature and humidity . For instance, it has been found that the compound remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months . At higher temperatures, substantially greater decomposition occurs, with the formation of dihydroartemisinin (DHA) and other products .
Propiedades
IUPAC Name |
(1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCIQFCSITOCY-VLDCTWHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327855 | |
| Record name | Anhydrodihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydrodihydroartemisinin | |
CAS RN |
82596-30-3 | |
| Record name | Anhydrodihydroartemisnin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082596303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrodihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDRODIHYDROARTEMISNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YH8NQO930 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
